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Compound of Interest

Compound Name: Tofacitinib metabolite-1

Cat. No.: B15589286 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo generation of hydroxylated

metabolites of Tofacitinib, a Janus kinase (JAK) inhibitor. The document outlines the metabolic

pathways, presents quantitative data on metabolite formation, details experimental

methodologies for their study, and visualizes key processes.

Introduction to Tofacitinib Metabolism
Tofacitinib undergoes extensive metabolism in vivo, primarily in the liver. Approximately 70% of

Tofacitinib clearance is attributed to hepatic metabolism, while the remaining 30% is excreted

unchanged by the kidneys.[1][2] The primary metabolic reactions are mediated by cytochrome

P450 enzymes, with CYP3A4 being the major contributor and CYP2C19 playing a minor role.

The main metabolic pathways include oxidation of the pyrrolopyrimidine and piperidine rings,

oxidation of the piperidine ring side-chain, N-demethylation, and glucuronidation. These

processes lead to the formation of several metabolites, with hydroxylated species being of

significant interest. Although multiple metabolites have been identified, they individually

constitute a small fraction of the total circulating drug-related material compared to the parent

compound.[3][4]

Major Hydroxylated Metabolites of Tofacitinib
The hydroxylation of Tofacitinib results in the formation of several key metabolites. These

metabolites are generally considered to have significantly less pharmacological activity
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compared to the parent drug. The principal hydroxylated metabolites identified in human

plasma are designated as M2, M4, and M9.

M2: This metabolite is formed through the oxidation of the piperidine ring side-chain.[3]

M4: This metabolite is also a result of oxidation on the piperidine ring.[3]

M9: This metabolite is generated via oxidation of the pyrrolopyrimidine ring.[3]

Quantitative Analysis of Tofacitinib and its
Hydroxylated Metabolites in Human Plasma
A human radiolabeled study involving the administration of a single 50 mg oral dose of [14C]-

Tofacitinib to healthy male subjects provided quantitative data on the circulating parent drug

and its metabolites.[1][3][2] The results from this study are summarized in the table below.

Analyte
Mean % of Total Circulating Radioactivity
(S.D.)

Tofacitinib 69.4 (8.5)

M1/M2 7.4 (3.6)

M4 3.9 (1.6)

M9 1.0 (0.5)

M11/M20/M29 1.1 (0.5)

M14 0.4 (0.2)

Data from a human radiolabeled study following

a single 50 mg oral dose of [14C]-Tofacitinib.[3]

As indicated in the table, the parent drug, Tofacitinib, is the most abundant circulating

component. All identified metabolites, including the hydroxylated ones, each account for less

than 10% of the total circulating radioactivity.[1][3][4]

Experimental Protocols
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The in vivo generation of hydroxylated Tofacitinib metabolites is typically investigated through

human and animal studies. A common approach involves the use of radiolabeled compounds

to trace the drug's absorption, distribution, metabolism, and excretion (ADME).

Human [14C]-Tofacitinib ADME Study
A representative protocol for a human ADME study is outlined below.

Study Design: An open-label, single-dose study in healthy male volunteers.[1][3][2]

Test Article: A single oral dose of 50 mg of [14C]-Tofacitinib.[1][3][2]

Subjects: A small cohort of healthy male subjects.[3][2]

Sample Collection:

Blood: Serial blood samples are collected at predefined time points post-dose to

characterize the pharmacokinetic profile of the parent drug and its metabolites. Plasma is

separated for analysis.[3]

Urine and Feces: All urine and feces are collected for a specified period to determine the

routes and extent of excretion of radioactivity.[1][3][2]

Sample Analysis:

Total Radioactivity Measurement: Radioactivity in plasma, urine, and feces is measured

using liquid scintillation counting.

Metabolite Profiling and Identification: Plasma, urine, and feces samples are analyzed by

High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass

Spectrometry (LC-MS/MS) to separate, identify, and quantify Tofacitinib and its

metabolites.[3]

Structure Elucidation: The chemical structures of the metabolites are elucidated using

techniques such as mass spectrometry and nuclear magnetic resonance (NMR)

spectroscopy.
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LC-MS/MS Method for Quantification
A validated LC-MS/MS method is crucial for the accurate quantification of Tofacitinib and its

hydroxylated metabolites in biological matrices.

Instrumentation: A triple quadrupole mass spectrometer coupled with a UPLC system.

Ionization: Electrospray ionization (ESI) in the positive ion mode.

Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection.

Mass Transitions:

Tofacitinib: m/z 313.2 → 149.2[5]

Metabolite M9: m/z 329.10 → 165.00[6][7][8]

Chromatography: Reversed-phase chromatography using a C18 column with a gradient

elution of mobile phases typically consisting of acetonitrile and an aqueous buffer (e.g.,

ammonium formate or formic acid).

Sample Preparation: Protein precipitation or solid-phase extraction is commonly used to

extract the analytes from plasma samples.
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Caption: Major metabolic pathways of Tofacitinib.

Experimental Workflow for In Vivo Metabolite Analysis
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Caption: Workflow for in vivo Tofacitinib metabolite analysis.
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Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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